Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
“Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate” is a chemical compound. It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an InChI code: 1S/C6H5NO3S.Na/c1-3-7-4 (2-8)5 (11-3)6 (9)10;/h2H,1H3, (H,9,10);/q;+1/p-1 . The molecular weight of the compound is 193.16 .Scientific Research Applications
Synthesis Applications
Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate and its derivatives are pivotal in the synthesis of various heterocyclic compounds, showcasing the chemical's versatility in organic synthesis. The molecule has been involved in expeditious one-pot synthesis methods, such as the production of highly substituted thiazolo[3,2-a]pyridines from 4,5-dimethylthiazole and acetylenedicarboxylates, indicating a broader applicability in creating complex molecules (Terzidis et al., 2010). This process benefits from low-temperature reactions and can result in various derivatives, highlighting the compound's utility in synthesizing novel chemical entities.
Catalysis and Reaction Mechanisms
The compound serves as a substrate or intermediate in catalyzed methylation and arylation reactions, which are crucial for creating more complex molecules. For instance, its utilization in palladium-catalyzed reactions to insert into sp3 β-C−H bonds of simple aliphatic acids, enabling methylation and arylation of o-C−H bonds in benzoic acids, underscores its significance in facilitating carbon-hydrogen bond activation and coupling reactions (Giri et al., 2007).
Novel Heterocyclic Systems
Additionally, it's instrumental in the creation of new heterocyclic systems. A study demonstrated its role in generating ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, leading to the first representatives of a new heterocyclic system, which marks an advancement in the synthesis of complex molecules with potential pharmacological activities (Chaban et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
It’s known that thiazole derivatives play a crucial role in various biological processes, including the synthesis of vitamins and coenzymes .
Pharmacokinetics
Like other organic compounds, its bioavailability would be influenced by factors such as solubility, stability, and molecular size .
Result of Action
Given its chemical structure, it may influence cellular processes by interacting with various enzymes and receptors .
Properties
IUPAC Name |
sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S.Na/c1-3-7-4(2-8)5(11-3)6(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVVPMWXDFPQCS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)[O-])C=O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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